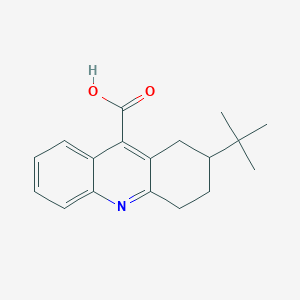

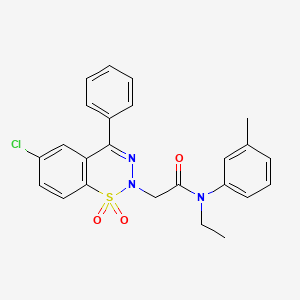

![molecular formula C25H21N3OS2 B2359235 N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681276-01-7](/img/structure/B2359235.png)

N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazol-2-yl derivatives are a class of heterocyclic compounds that have attracted much attention due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . They exist in the building structures of many anticancer drugs .

Synthesis Analysis

An efficient and expeditious synthesis of a series of new benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The latter compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .

Molecular Structure Analysis

The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies .

Chemical Reactions Analysis

The benzo[d]thiazole derivatives were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Applications

Antimicrobial Activity : Some derivatives of this compound have shown potent antimicrobial activity against a variety of bacteria and fungi. For instance, N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were found to possess a broad spectrum of antibacterial activity against tested microorganisms (Borad et al., 2015).

Antioxidant Activities : Derivatives bearing benzimidazole/benzothiazole and indole moieties have been reported to exhibit significant antioxidant activities. This includes activities like radical scavenging, reducing antioxidant power, and metal ion chelating activity (Naraboli & Biradar, 2017).

Anticancer and Anticonvulsant Applications

Anticancer Activity : Several studies have explored the antitumor potential of benzothiazole derivatives. For instance, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).

Anticonvulsant Activity : Some benztriazoles with benzothiazole substituents have been evaluated for their anticonvulsant activity, displaying promising results in various tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests (Liu et al., 2016).

Photophysical Properties

- Hydrogen Bond Associated Crystals : The compound has been involved in the synthesis of distinct hydrogen bond associated crystals. These studies provide insights into the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals, important for understanding molecular interactions (Balijapalli et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3OS2/c1-17-7-6-8-18(13-17)14-28-15-23(19-9-2-4-11-21(19)28)30-16-24(29)27-25-26-20-10-3-5-12-22(20)31-25/h2-13,15H,14,16H2,1H3,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSWARARQPFHAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2-Dimethylpropanamido)methyl]benzoic acid](/img/structure/B2359152.png)

![N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2359153.png)

![6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride](/img/structure/B2359155.png)

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/no-structure.png)

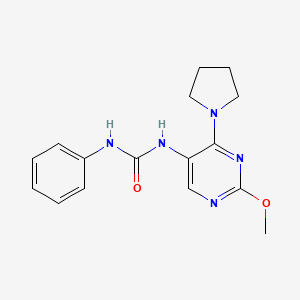

![2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2359162.png)

![1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B2359165.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2359170.png)